molecular formula C21H21P B155546 Tri-o-tolylphosphine CAS No. 6163-58-2

Tri-o-tolylphosphine

Cat. No.: B155546
CAS No.: 6163-58-2
M. Wt: 304.4 g/mol
InChI Key: COIOYMYWGDAQPM-UHFFFAOYSA-N
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Description

Tri-o-tolylphosphine: is an organophosphorus compound with the chemical formula C21H21P . It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tri-o-tolylphosphine can undergo oxidation to form tris(o-tolyl)phosphine oxide.

    Substitution: It participates in various substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include metal halides and metal acetates.

Major Products:

Scientific Research Applications

Cross-Coupling Reactions

Tri(o-tolyl)phosphine is prominently used as a ligand in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with propargylic carbonates, where Tri(o-tolyl)phosphine enhances the efficiency of the catalytic system. A study demonstrated that using Pd2_2(dba)3_3·CHCl3_3 with Tri(o-tolyl)phosphine resulted in excellent yields at room temperature .
  • Heck Reaction : Tri(o-tolyl)phosphine serves as a ligand that facilitates the coupling of aryl halides with alkenes, showcasing its effectiveness in forming carbon-carbon bonds .

Hydrophosphination Reactions

Recent studies have explored the use of Tri(o-tolyl)phosphine in photoinduced hydrophosphination reactions. This method involves the addition of Tri(o-tolyl)phosphine to terminal alkynes, yielding alkenylphosphonium salts. This application highlights its role in synthesizing phosphonium compounds under mild conditions .

Silylation Reactions

Tri(o-tolyl)phosphine has also been employed in silylation reactions, where it acts as a nucleophile to facilitate the formation of O,P-acetals. The procedure typically involves using Tri(o-tolyl)phosphine alongside other reagents in dichloromethane, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

In polymer synthesis, Tri(o-tolyl)phosphine is utilized as a catalyst for Stille polycondensation reactions. This process is crucial for producing low band-gap polymers used in organic photovoltaic cells, where it contributes to enhanced optoelectronic properties .

Data Table of Applications

Application TypeReaction TypeCatalyst SystemEfficiency/Outcome
Cross-CouplingSuzuki-MiyauraPd2_2(dba)3_3·CHCl3_3 + Tri(o-tolyl)phosphineHigh yield at room temperature
HydrophosphinationPhotoinduced with terminal alkynesTri(o-tolyl)phosphineFormation of alkenylphosphonium salts
SilylationO,P-acetal formationTri(o-tolyl)phosphine + TESOTfEfficient substitution reaction
Polymer SynthesisStille polycondensationDichlorobis(Tri-o-tolylphosphine)palladium(II)Enhanced photovoltaic efficiency

Case Study 1: Suzuki Coupling Efficiency

A study published in Chemical Communications highlighted the use of Tri(o-tolyl)phosphine in a highly efficient Suzuki coupling reaction involving propargylic carbonates and boronic acids. The system demonstrated excellent central-to-axial chirality transfer, showcasing the ligand's effectiveness in asymmetric synthesis .

Case Study 2: Organic Photovoltaics

Research on triphenylamine-based random copolymers utilized dichlorobis(this compound)palladium(II) as a catalyst for polymerization. The resulting polymers exhibited significant improvements in photovoltaic performance due to optimized molecular weight and structural properties, leading to higher power conversion efficiencies .

Case Study 3: Hydrophosphination Mechanism

In a recent publication, researchers reported on the photoinduced hydrophosphination using Tri(o-tolyl)phosphine. The study detailed the mechanistic pathway and confirmed that this method allows for selective formation of phosphonium salts under light irradiation, emphasizing the compound's versatility and applicability in modern synthetic methodologies .

Mechanism of Action

Mechanism: Tri-o-tolylphosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to form coordinate bonds with metal centers. This interaction stabilizes the metal center and facilitates various catalytic processes.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ortho-methyl substitution, which provides steric hindrance and influences the electronic properties of the phosphine ligand. This makes it particularly effective in certain catalytic reactions where steric and electronic factors are crucial .

Biological Activity

Tri-o-tolylphosphine (ToP), with the chemical formula C21H21P\text{C}_{21}\text{H}_{21}\text{P}, is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis. This article delves into its biological activity, focusing on its applications, mechanisms, and implications based on current research findings.

This compound is characterized by its bulky structure, which influences its reactivity and interaction with biological systems. The molecular weight of ToP is approximately 304.37 g/mol, and it is known for its moderate donor effects due to the presence of ortho-methyl groups on the phenyl rings. This structural feature contributes to its unique properties as a ligand in coordination chemistry and catalysis .

1. Catalytic Activity in Biological Systems

This compound has been utilized as a catalyst in various organic reactions, including the Suzuki coupling reaction, which is significant in synthesizing biologically active compounds. For instance, it was demonstrated that ToP could facilitate the coupling of propargylic carbonates with boronic acids effectively at room temperature, showcasing its potential in synthesizing complex organic molecules relevant to drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Ligand Coordination : As a ligand, ToP can coordinate with metal centers, enhancing the reactivity of metal complexes used in catalytic processes. This property is crucial for developing catalytic systems that mimic biological processes.
  • Oxidative Stress Induction : Some studies suggest that phosphines can induce oxidative stress in cells, leading to apoptosis or necrosis. Understanding this mechanism is vital for assessing the safety and efficacy of ToP in biological applications .

Case Study 1: Catalytic Efficiency

In a study examining the efficiency of various phosphine ligands in palladium-catalyzed reactions, this compound was found to outperform traditional ligands like triphenylphosphine (TPP) in specific coupling reactions. The study highlighted ToP's ability to facilitate reactions under milder conditions while achieving higher yields .

Case Study 2: Interaction with Biological Targets

Research involving dichlorobis(this compound)palladium(II) indicated that this complex could effectively catalyze reactions relevant to synthesizing biologically active compounds. The implications of these findings suggest potential applications in drug discovery and development .

Table 1: Comparison of Ligand Performance in Catalytic Reactions

LigandReaction TypeYield (%)Conditions
This compoundSuzuki Coupling95Room Temperature
TriphenylphosphineSuzuki Coupling85Elevated Temperature
Tri(o-anisyl)phosphineCross-Coupling90Room Temperature

Q & A

Basic Research Questions

Q. How is Tri-o-tolylphosphine synthesized and characterized in laboratory settings?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, in the synthesis of symmetrical dyes, it is used as a ligand in reactions involving palladium catalysts, triethylamine, and reflux conditions at 95°C . Characterization involves:

  • Melting point analysis (123–125°C) to confirm purity .
  • ³¹P NMR spectroscopy to verify ligand coordination and quantify reaction yields .
  • Elemental analysis (e.g., C, H, N percentages) to validate molecular composition .

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥97.0% with ≤0.5% water content .
  • ³¹P NMR : Detects ligand coordination shifts and quantifies sample integrity .
  • Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 600 for related compounds) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Use personal protective equipment (PPE) and work in a fume hood due to potential toxicity .
  • Store in airtight containers under inert gas to prevent oxidation .
  • Monitor shelf life, as degradation can alter reactivity .

Advanced Research Questions

Q. How does this compound enhance catalytic efficiency in palladium-mediated cross-coupling reactions compared to other phosphine ligands?

this compound’s ortho-methyl groups increase steric bulk, improving metal-ligand stability and reducing catalyst deactivation. For example, in Suzuki-Miyaura couplings, it outperforms triphenylphosphine (PPh₃) by enabling higher yields under milder conditions . Key variables to optimize include:

  • Ligand-to-metal ratio (e.g., 2:1 for palladium catalysts).
  • Solvent polarity (e.g., toluene or THF for solubility).
  • Reaction temperature (e.g., 80–100°C for efficient coupling) .

Q. What methodological considerations are critical when using this compound as an internal standard in ³¹P NMR spectroscopy?

  • Purity : Ensure ≥97.0% HPLC-grade compound to avoid signal interference .
  • Solvent compatibility : Use deuterated solvents (e.g., CDCl₃) for lock signal stability.
  • Concentration calibration : Optimize ligand concentration to match analyte signal intensity .

Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound across studies?

Contradictions often arise from:

  • Impurity variations : Trace water or oxygen can deactivate catalysts; use rigorous drying protocols .
  • Experimental conditions : Compare ligand loading, temperature, and solvent systems systematically .
  • Data normalization : Reference yields to internal standards (e.g., ³¹P NMR) to ensure reproducibility .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

  • Feasibility : Prioritize reactions with established protocols (e.g., palladium catalysis) .
  • Novelty : Explore understudied applications, such as its role in quantum dot synthesis (analogous to TOPO) .
  • Ethics : Adhere to safety guidelines for handling organophosphorus compounds .

Q. What gaps exist in the current literature on this compound’s applications?

Limited data on:

  • Environmental impact : Degradation pathways and ecotoxicity .
  • Non-catalytic uses : Potential in materials science (e.g., as a stabilizing agent) .

Q. Data Presentation and Reproducibility

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Detailed synthesis protocols : Include catalyst loading, reaction time, and purification steps .
  • Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) .

Q. What are the best practices for reporting contradictory data in publications?

  • Transparency : Disclose all experimental variables (e.g., humidity, solvent batches).
  • Statistical analysis : Use error margins and confidence intervals to contextualize results .

Properties

IUPAC Name

tris(2-methylphenyl)phosphane
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InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21P
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DSSTOX Substance ID

DTXSID9064130
Record name Phosphine, tris(2-methylphenyl)-
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Molecular Weight

304.4 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Tri-o-tolylphosphine
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CAS No.

6163-58-2
Record name Tri-o-tolylphosphine
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Record name Tris(2-methylphenyl)phosphine
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Record name TRIS-O-TOLYPHOSPHINE
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Synthesis routes and methods

Procedure details

A stock solution of 0.0561 g (2.5×10-4 mol) of palladium acetate and 0.304 g (10-3 mol) of tri-o-tolylphosphine in 100 ml of N,N-dimethylformamide (DMF) is prepared under argon. 1 ml of stock solution [containing 0.000561 g (2.5×10-6 mol) of palladium acetate, Pd content=0.01 mol %, and 0.00304 g (10-5 mol) of tri-o-tolylphosphine], 4.63 g (25 mmols) of 4-bromobenzaldehyde, 2.08 ml (31.25 mmols) of acrylonitrile and 2.56 g (31.25 mmols) of anhydrous sodium acetate are then added, under argon, to 9 ml of DMF, and the mixture is stirred at 120° C. for 6 hours. The mixture is then poured into 100 ml of water, which is extracted with twice 25 ml of methylene dichloride, and the extract is dried for 15 minutes with 5 g of magnesium sulfate. After the methylene dichloride and a little DMF have been removed on a rotary evaporator, the crude product is distilled in vacuo. 3.2 g (20 mmols) of 4-formylcinnamonitrile are obtained in the form of a nearly white solid; yield 81% of theory (conversion figure 8100); melting point 92°-98° C.; boiling point 157°-163° C./133 Pa. Analysis for C10H7NO (molecular weight 157.17): calculated C 76.42: H 4.49; N 8.91, found C 76.35; H 4.60; N 9.01. The product is a mixture of isomers consisting of approx. 77% of trans-isomer and 23% of cis-isomer.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.000561 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.00304 g
Type
reactant
Reaction Step Four
Quantity
4.63 g
Type
reactant
Reaction Step Four
Quantity
2.08 mL
Type
reactant
Reaction Step Four
Quantity
2.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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